molecular formula C10H7ClO3 B1400979 2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid CAS No. 1339505-85-9

2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid

Cat. No.: B1400979
CAS No.: 1339505-85-9
M. Wt: 210.61 g/mol
InChI Key: LLKJNUSFQDSSAJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid is a chemical compound with the molecular formula C10H7ClO3 . It is related to 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid, which is used for chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .

Scientific Research Applications

Photodecomposition of Chlorobenzoic Acids

Ultraviolet irradiation of chlorobenzoic acids, including 2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid, can lead to the replacement of chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid. This process is significant in environmental chemistry and pollution control studies (Crosby & Leitis, 1969).

Isomerisation Catalysis

This compound is involved in catalytic processes, such as the isomerisation of prop-2-yn-1-ols into α,β-unsaturated aldehydes. This reaction, facilitated by specific catalysts, is important in organic synthesis and chemical engineering (Picquet, Bruneau & Dixneuf, 1997).

Plant Growth Regulation

The compound shows potential in agriculture, specifically in plant growth regulation. Studies on chloro- and methyl-substituted phenoxyacetic and benzoic acids have investigated their physiological activity in plant growth (Pybus, Smith, Wain & Wightman, 1959).

Synthesis of Heterocyclic Systems

In medicinal chemistry, this compound is used in the synthesis of new heterocyclic systems. These systems have shown potential in antiproliferative activity against various cancer cell lines (Taia et al., 2020).

Reactivity in Polymer Chemistry

The compound is relevant in polymer chemistry, especially in the synthesis and characterization of polymers. For example, its role in polyaniline doping, influencing properties such as conductivity, has been studied (Amarnath & Palaniappan, 2005).

Molecular Salts and Crystal Engineering

In crystal engineering, this compound is used to synthesize molecular salts. These salts have applications in understanding halogen bonds and their role in the stabilization of molecular structures (Oruganti, Nechipadappu, Khade & Trivedi, 2017).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of chemical probes. This compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. The alkyne tag present in this compound allows for click chemistry reactions, enabling the covalent attachment of the compound to target biomolecules. Additionally, the benzophenone moiety can be activated by UV light, facilitating the formation of covalent bonds with nearby proteins or nucleic acids .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to covalently modify proteins and nucleic acids allows it to interfere with normal cellular functions, potentially leading to changes in cell behavior. For example, this compound can inhibit specific enzymes involved in metabolic pathways, resulting in altered cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The alkyne tag enables the compound to participate in click chemistry reactions, while the benzophenone moiety can be activated by UV light to form covalent bonds with proteins or nucleic acids. This dual functionality allows this compound to modify its target biomolecules selectively and efficiently .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light exposure, and the presence of other reactive species. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which this compound becomes harmful to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Enzymes such as cytochrome P450 may be involved in the metabolism of this compound, contributing to its biotransformation and clearance from the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The alkyne tag and benzophenone moiety play crucial roles in the compound’s transport and distribution, enabling it to reach its target biomolecules effectively .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The benzophenone moiety, in particular, may facilitate the compound’s localization to regions of the cell exposed to UV light, enhancing its ability to form covalent bonds with target biomolecules .

Properties

IUPAC Name

2-chloro-4-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h1,3-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKJNUSFQDSSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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